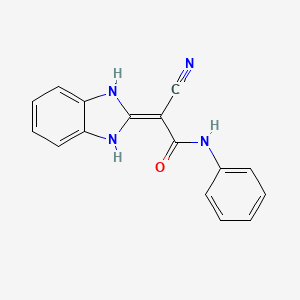
6-chloro-3-(4-fluorobenzyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(4-fluorobenzyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals. This particular compound is characterized by the presence of chloro, fluorobenzyl, and dimethyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-fluorobenzyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride, 6-chloro-5,7-dimethyl-2H-1,3-benzoxazine, and suitable solvents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, specific temperatures, and reaction times to ensure the desired product is obtained with high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities and obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, automated processes, and stringent quality control measures to ensure consistency and efficiency. The use of advanced technologies and equipment allows for the optimization of reaction conditions and the scaling up of production to meet commercial demands.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3-(4-fluorobenzyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The chloro and fluorobenzyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-(4-fluorobenzyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is conducted to explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various diseases.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-chloro-3-(4-fluorobenzyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth, modulation of immune responses, or induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-3-(4-fluorobenzyl)-5,7-dimethyl-2H-1,3-benzoxazine: A closely related compound with similar structural features but differing in the oxidation state of the benzoxazine ring.
4-fluorobenzyl-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine: Another similar compound lacking the chloro substituent.
Uniqueness
6-chloro-3-(4-fluorobenzyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of both chloro and fluorobenzyl groups, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C17H17ClFNO |
|---|---|
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
6-chloro-3-[(4-fluorophenyl)methyl]-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C17H17ClFNO/c1-11-7-16-15(12(2)17(11)18)9-20(10-21-16)8-13-3-5-14(19)6-4-13/h3-7H,8-10H2,1-2H3 |
InChI-Schlüssel |
JNGGNXNERDFEQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CN(CO2)CC3=CC=C(C=C3)F)C(=C1Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(phenoxymethyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11597855.png)
![N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide](/img/structure/B11597871.png)
![1-{1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11597872.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide](/img/structure/B11597877.png)
![methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597884.png)



![{4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-chloro-6-methoxyphenoxy}acetic acid](/img/structure/B11597932.png)
![Pentyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11597934.png)
![methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11597945.png)
![4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid](/img/structure/B11597951.png)
![N-(4-methoxyphenyl)-2-[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11597956.png)

